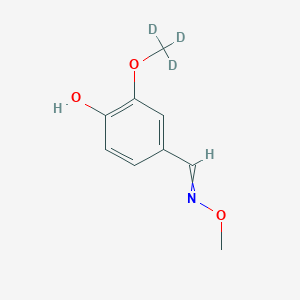

4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime

Description

BenchChem offers high-quality 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methoxyiminomethyl)-2-(trideuteriomethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLUCZWNLUUHJT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=NOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime

Executive Summary

This technical guide details the structural characteristics, synthesis logic, and analytical applications of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime . This compound serves as a critical stable isotope-labeled internal standard (IS) in the mass spectrometric quantification of Vanillin and related catecholamine metabolites.

By combining deuterium labeling (

Part 1: Structural Characterization & Physicochemical Properties

Chemical Identity

The molecule is a derivative of Vanillin (4-Hydroxy-3-methoxybenzaldehyde) where the methoxy group on the benzene ring is deuterated, and the aldehyde functionality is converted to an O-methyloxime.

-

IUPAC Name: 4-Hydroxy-3-(trideuteriomethoxy)benzaldehyde O-methyloxime

-

Chemical Formula:

-

Molecular Weight: ~184.21 g/mol (Calculated based on

enrichment) -

Exact Mass: 184.0927 Da[1]

Structural Components

The structure consists of three distinct functional zones, each serving a specific analytical purpose:

| Component | Structure | Function in Analysis |

| Phenolic Core | 4-Hydroxybenzene | Retains the chromatographic behavior of the native analyte (Vanillin). |

| Isotope Label | Provides a +3 Da mass shift for MS discrimination. The methyl-ether bond is metabolically stable, preventing label loss during extraction. | |

| Derivatization Tag | "Locks" the reactive aldehyde, preventing thermal oxidation to vanillic acid and improving volatility for GC-MS. |

Isomerism (Crucial for Chromatography)

Researchers must note that O-methyloxime formation creates geometric isomers around the

-

Recommendation: Integrate both peaks for quantitative accuracy, or optimize the gradient to merge them.

Part 2: Synthesis & Derivatization Logic

The generation of this standard follows a "Causality-Driven" workflow. We do not simply label randomly; we label the methoxy group to ensure stability and derivatize the aldehyde to ensure volatility.

Synthesis Pathway

The synthesis typically proceeds in two stages:[2][3]

-

Selective Methylation: 3,4-Dihydroxybenzaldehyde is reacted with Iodomethane-d3 (

) to install the stable isotope label. -

Oximation: The aldehyde is condensed with Methoxyamine Hydrochloride to form the oxime.

Visualization: Synthesis Logic

Caption: Two-step synthesis pathway converting the dihydroxy precursor to the stable, volatile d3-oxime derivative.

Part 3: Analytical Protocol (Self-Validating System)

This protocol describes the use of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime as an Internal Standard (IS) in a biological matrix (e.g., plasma or urine).

Reagents Required[4][8][9]

-

IS Stock Solution: 100 µg/mL of the title compound in Methanol.

-

Derivatization Reagent A: Methoxyamine Hydrochloride (20 mg/mL) in dry Pyridine.[4]

-

Derivatization Reagent B (Optional for GC): MSTFA (for silylation of the phenol group).

Step-by-Step Methodology

Step 1: Sample Spiking (The Validation Anchor)

-

Add 10 µL of IS Stock Solution to 100 µL of biological sample.

-

Why: Adding the IS before extraction compensates for recovery losses during the liquid-liquid extraction (LLE) phase.

Step 2: Protein Precipitation / Extraction

-

Add 400 µL cold Acetonitrile or Methanol. Vortex 30s. Centrifuge at 10,000 x g for 10 min.

-

Transfer supernatant to a glass vial. Evaporate to complete dryness under Nitrogen (

) at 40°C.[5] -

Critical Control Point: Moisture inhibits the subsequent derivatization reaction. Ensure the residue is bone-dry.[4][6]

Step 3: O-Methyloxime Derivatization

-

Add 50 µL of Reagent A (Methoxyamine/Pyridine) to the dried residue.

-

Vortex vigorously. Incubate at 60°C for 60 minutes .

-

Mechanism:[2] This step converts the native Vanillin and the Vanillin-d3 IS into their respective O-methyloximes. The pyridine acts as an acid scavenger (HCl acceptor).

Step 4: Silylation (GC-MS Specific)

-

Note: If analyzing by LC-MS, Step 3 is sufficient. For GC-MS, the phenolic -OH must also be capped.

-

Add 50 µL MSTFA. Incubate at 60°C for 30 minutes.

-

Result: Formation of TMS-ether derivatives.

Analytical Workflow Diagram

Caption: Workflow ensuring the Internal Standard undergoes the exact same matrix effects and extraction stresses as the analyte.

Part 4: Mass Spectrometry Interpretation

When analyzing this compound, specific fragmentation patterns confirm its identity.

Diagnostic Ions (EI Source, 70 eV)

-

Molecular Ion (

): m/z 184 (distinct from native Vanillin-oxime at m/z 181). -

Base Peak: Often m/z 153 (Loss of methoxy radical

from the oxime group).-

Note: The deuterium label is on the ring methoxy, so loss of the oxime methoxy (unlabeled) preserves the mass shift.

- .

-

Native Vanillin oxime would show

.

-

-

Secondary Fragment: Loss of the deuterated methyl radical (

) is less favorable but possible, leading to m/z 166 (

Quantification Strategy

Calculate the Response Ratio :

References

-

NIST Chemistry WebBook. Benzaldehyde, 4-hydroxy-3-methoxy, O-methyloxime - Mass Spectrum and Properties. National Institute of Standards and Technology. Available at: [Link]

-

Schneider, S. & Rolando, C. (1992). One Step Synthesis of Vanillin-d3. Journal of Labelled Compounds and Radiopharmaceuticals. (Contextual citation for d3-methylation logic).

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Available at: [Link]

Sources

A Senior Scientist's Guide to Differentiating Vanillin-d3 and its O-Methyloxime Derivative in Advanced Analytical Workflows

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in mass spectrometry, the distinction between a parent compound and its derivative is not merely academic—it is fundamental to method integrity and data accuracy. This guide provides a detailed examination of two related yet functionally distinct molecules: Vanillin-d3 and its derivative, 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime. While both share a common structural backbone, their applications in the laboratory are governed by a critical difference in their primary functional group.

This document will elucidate the structural and physicochemical differences, explain the strategic rationale for the chemical modification of vanillin, and provide field-proven protocols for their use. The aim is to equip researchers with the foundational knowledge to make informed decisions when developing robust analytical methods for vanillin or similar aldehydes.

Section 1: Fundamental Molecular Identities

At its core, the relationship between these two compounds is that of a precursor and its product.

-

Vanillin-d3 , also known as 4-Hydroxy-3-methoxybenzaldehyde-d3, is the deuterium-labeled analog of vanillin, a well-known flavoring agent.[1] The "-d3" designation signifies that the three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative assays.[2][3]

-

4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is a chemical derivative of Vanillin-d3.[4] It is synthesized by reacting the aldehyde functional group of Vanillin-d3 with methoxylamine. This transformation converts the reactive aldehyde into a more stable O-methyloxime.[5]

The structural difference, though seemingly minor, is profound in its analytical implications. The diagram below illustrates this core distinction.

Caption: Chemical structures of Vanillin-d3 and its O-Methyloxime derivative.

Section 2: Comparative Physicochemical Properties

The conversion of the aldehyde to an O-methyloxime alters key molecular properties that are critical for analytical method development. These differences are summarized in the table below.

| Property | Vanillin-d3 | 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime |

| Synonym | 4-Hydroxy-3-methoxybenzaldehyde-d3[1] | 4-(methoxyiminomethyl)-2-(trideuteriomethoxy)phenol[4] |

| Molecular Formula | C₈H₅D₃O₃ | C₉H₈D₃NO₃ |

| Molecular Weight | ~155.17 g/mol | ~184.21 g/mol [4] |

| Primary Functional Group | Aldehyde (-CHO) | O-Methyloxime (-CH=N-OCH₃) |

| Typical Role | Stable Isotope-Labeled Internal Standard[2] | Derivatized Analyte/Standard |

| CAS Number | 74495-74-2 | 66687-07-8[4] |

Section 3: The Critical Transformation: From Aldehyde to O-Methyloxime

The synthesis of the O-methyloxime derivative from Vanillin-d3 is a deliberate and strategic chemical derivatization. This reaction, known as oximation, is performed to overcome analytical challenges associated with aldehydes.[6]

Causality Behind Derivatization:

-

Enhanced Stability: Aldehydes can be susceptible to oxidation or other degradation pathways. Converting them to a more stable oxime derivative can prevent analyte loss during sample preparation and analysis.[6]

-

Improved Chromatographic Performance: Derivatization can alter the polarity and volatility of a molecule. For Gas Chromatography (GC), converting the polar aldehyde to a less polar, more volatile oxime is often essential for achieving good peak shape and preventing thermal degradation in the injection port.[6]

-

Increased Mass Spectrometric Sensitivity: The derivatization agent can introduce a readily ionizable group or a fragment that is specific and detectable, which can significantly enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[7][8]

The reaction involves the nucleophilic addition of methoxylamine to the aldehyde's carbonyl carbon, followed by dehydration to form the stable C=N double bond of the oxime.

Caption: The oximation reaction transforms the aldehyde into an O-methyloxime.

Section 4: Distinct Roles in Analytical Methodologies

The choice between using Vanillin-d3 directly or converting it to its O-methyloxime derivative is dictated entirely by the analytical strategy.

Role of Vanillin-d3: The Gold Standard Internal Standard

In most modern bioanalytical methods using LC-MS/MS, Vanillin-d3 serves as a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is considered the most appropriate choice for mass spectrometry-based assays.[9] It is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.[10]

-

Expertise-Driven Rationale: The fundamental principle is that the SIL-IS, being chemically identical to the analyte (native vanillin), will behave identically during extraction, chromatography, and ionization.[11][12] Any sample-to-sample variability, such as extraction loss or ion suppression (matrix effects), will affect both the analyte and the IS to the same degree. By calculating the ratio of the analyte response to the IS response, this variability is normalized, leading to highly accurate and precise quantification.[13] This practice is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[11][12]

Role of the O-Methyloxime Derivative: The Specialized Analyte

The O-methyloxime derivative is used when the analytical method requires derivatization of the aldehyde for all samples. In such a scenario:

-

Workflow: Both the native vanillin in the sample and the Vanillin-d3 internal standard are subjected to the oximation reaction.

-

Quantification: The mass spectrometer is then programmed to detect the mass of the derivatized native vanillin and the mass of the derivatized Vanillin-d3. The same ratio-based quantification is performed, but on the derivatized molecules.

-

Trustworthiness through Self-Validation: This approach ensures that any variability in the derivatization reaction efficiency itself is corrected for. If the reaction is only 90% complete in one sample but 95% in another, the ratio of derivatized analyte to derivatized IS remains constant, preserving the integrity of the quantitative result.

Section 5: Field-Proven Experimental Protocol: LC-MS/MS Quantification of Vanillin

This section provides a validated, step-by-step protocol for quantifying vanillin in a biological matrix (e.g., plasma) using Vanillin-d3 as an internal standard, a common application in drug metabolism studies.

Objective: To accurately measure the concentration of vanillin while demonstrating the direct use of Vanillin-d3 as an internal standard without derivatization.

Methodology:

-

Preparation of Standards and Reagents:

-

Prepare a 1.0 mg/mL stock solution of vanillin and Vanillin-d3 in methanol.

-

Create a series of working standard solutions of vanillin by serial dilution of the stock solution.

-

Prepare a working internal standard solution of Vanillin-d3 at 100 ng/mL in 50% methanol.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of study sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the working internal standard solution (containing Vanillin-d3) mixed with 0.1% formic acid in acetonitrile. The acid ensures the phenolic hydroxyl group remains protonated, while the acetonitrile precipitates plasma proteins.

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient starting from low %B (e.g., 5%) to high %B (e.g., 95%) to elute vanillin.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Ion Mode (to deprotonate the phenolic hydroxyl group).

-

MRM Transitions:

-

Vanillin (Analyte): Q1: 151.1 m/z → Q3: 136.1 m/z (loss of methyl group).

-

Vanillin-d3 (IS): Q1: 154.1 m/z → Q3: 139.1 m/z (loss of deuterated methyl group).

-

-

-

Data Analysis and Quality Control:

-

Construct a calibration curve by plotting the peak area ratio (Vanillin/Vanillin-d3) against the nominal concentration of the calibration standards.

-

Apply a linear regression model with 1/x² weighting. The curve must have a coefficient of determination (r²) ≥ 0.99.

-

The concentrations of the quality control samples must be within ±15% of their nominal values.

-

Caption: A typical LC-MS/MS workflow for quantifying vanillin using Vanillin-d3 as an internal standard.

Conclusion

Vanillin-d3 and 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime are not interchangeable. Vanillin-d3 is a stable isotope-labeled internal standard, the cornerstone of accurate quantification for its native analog, vanillin. Its O-methyloxime counterpart is a specialized derivative, created to enhance analytical performance under specific chromatographic or mass spectrometric conditions. Understanding this fundamental difference—the distinction between a tool for normalization (the IS) and a product of strategic modification (the derivative)—is critical for the development of robust, reliable, and defensible analytical methods in any scientific discipline.

References

-

Eurofins Deutschland. (2025, January 10). Analysis of vanillin in food using LC-MS / MS. Retrieved from Eurofins DE website: [Link]

-

U.S. Food and Drug Administration. (2019, September). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from FDA website: [Link]

-

U.S. Food and Drug Administration. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from FDA website: [Link]

-

de Jager, L. S., Perfetti, G. A., & Diachenko, G. W. (2007). Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies. Journal of Chromatography A, 1145(1-2), 83-8. doi: 10.1016/j.chroma.2007.01.039. Retrieved from: [Link]

-

ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from ECA Academy website: [Link]

-

Kwon, O., et al. (2023). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Journal of the American Society for Mass Spectrometry, 34(5), 875-884. Retrieved from: [Link]

-

Al-Dirbashi, O. Y., & Jacob, M. (2020). Derivatization methods for the LC–MS/MS analyses of aldehydes. Journal of Chromatography B, 1152, 122245. Retrieved from: [Link]

-

Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from Bioanalysis Zone website: [Link]

-

Al-Dirbashi, O. Y., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(19), 3519. Retrieved from: [Link]

-

Wang, Y., et al. (2021). Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS. Food Additives & Contaminants: Part A, 38(5), 757-766. Retrieved from: [Link]

-

Spectroscopy Online. (2023, June 14). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. Retrieved from Spectroscopy Online website: [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 4-hydroxy-3-methoxy, O-methyloxime. Retrieved from Cheméo website: [Link]

-

Katritzky, A. R., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8051-8055. Retrieved from: [Link]

-

Katritzky, A. R., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8051-8055. Retrieved from: [Link]

-

Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1145-1154. Retrieved from: [Link]

Sources

- 1. Vanillin-d3 | Isotope labeled compound | TargetMol [targetmol.com]

- 2. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime [lgcstandards.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ddtjournal.com [ddtjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 11. fda.gov [fda.gov]

- 12. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

A Senior Application Scientist's Guide to the Analytical Characterization of Methoxy-d3-benzaldehyde Derivatives

Foreword: The Critical Role of Isotopic Precision in Modern Drug Development

In the landscape of pharmaceutical research, precision is not merely a goal; it is the bedrock of innovation and regulatory success. Deuterated compounds, such as methoxy-d3-benzaldehyde derivatives, are indispensable tools, serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as stable isotope-labeled internal standards for pharmacokinetic (DMPK) and bioanalytical studies.[1][2] The strategic replacement of hydrogen with deuterium can favorably alter a drug's metabolic profile, while their use as internal standards enables highly accurate quantification in complex biological matrices.[1]

However, the utility of these deuterated molecules is directly contingent on their precise molecular identity and isotopic purity. An incomplete or poorly characterized isotopic distribution can lead to erroneous pharmacokinetic data and compromise the integrity of a study. This guide provides an in-depth, field-proven framework for the comprehensive analysis of methoxy-d3-benzaldehyde derivatives, focusing on the two pillars of characterization: molecular weight confirmation and isotopic purity assessment. We will move beyond theoretical descriptions to provide actionable protocols and the causal logic behind our experimental choices, ensuring your analyses are robust, reproducible, and authoritative.

Section 1: Foundational Analysis - High-Resolution Molecular Weight Determination

Before assessing isotopic purity, one must unequivocally confirm the molecular identity of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy sufficient to distinguish between compounds of the same nominal mass but different elemental compositions.

For a representative compound like 2-methoxy-d3-benzaldehyde , the expected molecular formula is C₈H₅D₃O₂. The incorporation of three deuterium atoms in place of hydrogen atoms results in a predictable mass shift.

Table 1: Theoretical Monoisotopic Masses of 2-Methoxybenzaldehyde Isotopologues

| Isotopologue | Formula | Theoretical Exact Mass (Da) |

| Unlabeled (d0) | C₈H₈O₂ | 136.05243 |

| Methoxy-d1 | C₈H₇DO₂ | 137.05871 |

| Methoxy-d2 | C₈H₆D₂O₂ | 138.06499 |

| Methoxy-d3 | C₈H₅D₃O₂ | 139.07127 |

Note: Masses are calculated based on the most abundant isotopes (¹²C, ¹H, ²D, ¹⁶O).

This foundational measurement validates the successful synthesis of the target molecule before proceeding to the more nuanced analysis of its isotopic distribution.

Experimental Protocol 1: Molecular Weight Confirmation by LC-ESI-HRMS

This protocol outlines the use of Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry to confirm the molecular weight.

-

Sample Preparation:

-

Prepare a stock solution of the methoxy-d3-benzaldehyde derivative at ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Dilute the stock solution to a final concentration of ~1 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation for positive-ion ESI.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient suitable for small molecule elution (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).[3]

-

Acquisition Mode: Full Scan (MS1).

-

Mass Range: m/z 50 - 500.

-

Resolution: >60,000 (enabling accurate mass measurement).

-

Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (e.g., 140.0785 for C₈H₅D₃O₂). Compare the measured accurate mass to the theoretical exact mass. A mass error of <5 ppm provides high confidence in the elemental composition.

-

Section 2: The Core Directive - Isotopic Purity and Distribution Analysis

Isotopic purity is a multi-faceted parameter. It's not enough to know the average deuteration; a complete characterization requires understanding the distribution of all isotopologues (molecules differing only in their isotopic composition).[4] For a methoxy-d3-benzaldehyde, the final product will inevitably contain small populations of d2, d1, and even d0 species.[4] We leverage a combination of HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy for a complete and validated picture.[5][6]

Isotopic Distribution by High-Resolution Mass Spectrometry

HRMS excels at separating and quantifying the relative abundance of each isotopologue based on its unique mass.[4] The strategy involves comparing the experimentally observed isotopic cluster with a theoretically calculated distribution.[7][8]

Caption: Workflow for determining isotopic purity via HRMS.

Experimental Protocol 2: Isotopic Purity Assessment by HRMS

-

Instrument Setup & Data Acquisition:

-

Use the same LC-HRMS parameters as described in Protocol 1 . A stable spray and high ion count are critical for accurate ratio determination.

-

Ensure the mass spectrometer is properly calibrated to achieve <5 ppm mass accuracy.

-

-

Data Analysis - A Self-Validating System:

-

Step A (Baseline): First, analyze the unlabeled (d0) analogue of the compound (e.g., 2-methoxybenzaldehyde). This is a critical self-validating step that establishes the natural abundance isotopic pattern (due to ¹³C, ¹⁷O, etc.) of the molecule's carbon framework.[7][8]

-

Step B (Measurement): Analyze the deuterated sample (e.g., 2-methoxy-d3-benzaldehyde).

-

Step C (Integration): For the deuterated sample's mass spectrum, integrate the peak areas for each isotopologue ion in the cluster ([M+H]⁺, [M+1+H]⁺, [M+2+H]⁺, etc.). This gives the experimental species abundance.

-

Step D (Calculation & Comparison): Use specialized software or a validated spreadsheet to calculate the theoretical isotopic distribution for various levels of isotopic enrichment (e.g., 98%, 99%, 99.5%).[9] Compare the experimental species abundance to the calculated theoretical distributions. The best fit reveals the isotopic purity of the starting deuterated material.

-

Table 2: Example Isotopic Distribution Data for a 2-Methoxy-d3-benzaldehyde Sample

| Isotopologue | Mass (Da) | Theoretical Abundance (99% D Enrichment) | Experimental Abundance |

| d0 (C₈H₈O₂) | 136.05 | 0.00% | <0.1% |

| d1 (C₈H₇DO₂) | 137.06 | 0.03% | 0.05% |

| d2 (C₈H₆D₂O₂) | 138.06 | 2.94% | 3.1% |

| d3 (C₈H₅D₃O₂) | 139.07 | 97.03% | 96.8% |

Site of Deuteration & Orthogonal Validation by NMR Spectroscopy

While MS provides the "what" (the distribution of masses), NMR spectroscopy provides the "where," confirming the exact location of the deuterium labels. It is the gold standard for structural elucidation and serves as an essential orthogonal technique to validate MS findings.[5][10]

The principle is straightforward: in ¹H NMR, the replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal from the spectrum.[10] For methoxy-d3-benzaldehyde, we expect the singlet corresponding to the -OCH₃ protons to be absent or significantly diminished.

Experimental Protocol 3: Isotopic Purity by Quantitative ¹H NMR (qNMR)

-

Sample Preparation (The Key to Accuracy):

-

Accurately weigh a known amount of the deuterated sample (e.g., ~10 mg) into an NMR tube.

-

Accurately weigh and add a known amount of a suitable internal standard. The standard must have a peak in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

Dissolve the sample and standard in a known volume of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). Using a deuterated solvent is crucial to avoid large interfering solvent signals.[11][12]

-

-

NMR Instrument Setup (400 MHz Example):

-

Acquire a standard ¹H NMR spectrum.

-

Ensure proper shimming to achieve sharp, symmetrical peaks.

-

Set acquisition parameters for quantitative analysis: a long relaxation delay (D1 ≥ 5x the longest T1) and a calibrated 90° pulse are essential for accurate integration.

-

-

Data Analysis:

-

Phase and baseline correct the spectrum meticulously.

-

Integrate the signal from the internal standard and set its integral to the known number of protons it represents.

-

Integrate the residual signal for the methoxy protons in your deuterated sample (this will be a very small peak).

-

The percentage of non-deuteration at that site can be calculated by comparing the integral of the residual methoxy signal to the integral of the internal standard. Isotopic purity is then 100% minus this value. This method provides a highly accurate measure of isotopic enrichment at a specific site.[4][13]

-

Section 3: An Integrated Multi-Technique Approach

Relying on a single analytical technique is insufficient for complete and defensible characterization. A synergistic workflow leveraging both HRMS and NMR provides the highest level of scientific and regulatory confidence.[5]

Caption: Integrated workflow for robust compound characterization.

This combined approach ensures that the molecular weight is correct (HRMS), the overall distribution of isotopologues is known (HRMS), the site of labeling is confirmed (NMR), and the isotopic enrichment is accurately quantified (qNMR). This multi-technique validation provides the robust, reliable, and defensible data required for advanced research and regulatory submissions.[10]

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate. Available from: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]

-

Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides | Analytical Chemistry. ACS Publications. Available from: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available from: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available from: [Link]

-

Isotope Ratio Mass Spectrometry. Available from: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

- CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.

-

3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Available from: [Link]

-

DGet! An open source deuteration calculator for mass spectrometry data. PMC. Available from: [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. PMC. Available from: [Link]

-

4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. Available from: [Link]

-

Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available from: [Link]

-

4-Methoxy-3-(methoxymethyl)benzaldehyde. PMC. Available from: [Link]

-

1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD).... | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Available from: [Link]

-

Hydrogen (Proton, Deuterium and Tritium) NMR. Available from: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. almacgroup.com [almacgroup.com]

- 4. isotope.com [isotope.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. studymind.co.uk [studymind.co.uk]

- 12. zeotope.com [zeotope.com]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime

Introduction

4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is a deuterated analog of a vanillin derivative, likely utilized as an internal standard in quantitative bioanalytical studies. The incorporation of deuterium isotopes provides a distinct mass signature for mass spectrometry-based detection, allowing for precise differentiation from the endogenous, non-labeled compound.[1][2] As with any reference standard, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount to ensure the accuracy, reproducibility, and validity of analytical methods.[3][4]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs. The protocols described herein are aligned with international regulatory standards, including guidelines from the International Council for Harmonisation (ICH), to ensure data integrity and support regulatory submissions.[5][6]

The deuterated methoxy group is the key feature of this molecule. While isotopic labeling is not expected to significantly alter the fundamental physicochemical properties such as pKa or lipophilicity compared to its non-labeled counterpart, it is crucial to experimentally verify its solubility and stability profile to guarantee its performance as a reliable reference standard.[7] This guide will detail the necessary experimental workflows, from initial solubility screening to comprehensive forced degradation studies, to build a complete stability profile for this important analytical reagent.

Part 1: Solubility Characterization

The solubility of an analytical standard is a critical parameter that dictates how it can be prepared and stored for use in assays.[8] Poor solubility can lead to challenges in stock solution preparation and may impact the accuracy of dilutions.[9] We will explore both kinetic and thermodynamic solubility to provide a comprehensive understanding of the compound's behavior in aqueous media.

Kinetic Solubility Assessment (Turbidimetric Method)

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening.[8][10] This method involves dissolving the compound in an organic solvent, typically DMSO, and then introducing it into an aqueous buffer.[11] The concentration at which precipitation is first observed is defined as the kinetic solubility.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime in 100% DMSO.

-

Plate Setup: In a 96-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition of Buffer: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[12]

-

Measurement: Measure the light scattering or turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.[9]

Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, which is a critical parameter for formulation and preclinical development.[13][14] The shake-flask method, as recommended by the OECD, is the gold standard for determining thermodynamic solubility.[15][16]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime to vials containing aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, and 9).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Data Presentation: Solubility of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime

| Solubility Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |

| Kinetic Solubility | PBS (pH 7.4) | 25 | [Experimental Value] | Nephelometry |

| Thermodynamic Solubility | 0.01 M HCl (pH ~2) | 25 | [Experimental Value] | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | Acetate Buffer (pH 5.0) | 25 | [Experimental Value] | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | PBS (pH 7.4) | 25 | [Experimental Value] | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | Borate Buffer (pH 9.0) | 25 | [Experimental Value] | Shake-Flask HPLC-UV |

Note: The values in the table are placeholders and should be replaced with experimental data.

Part 2: Stability Profiling

Stability testing is essential to determine the re-test period for a reference standard and to recommend appropriate storage conditions.[17][18] This involves long-term stability studies under intended storage conditions and forced degradation studies to understand the compound's intrinsic stability and potential degradation pathways.[19]

Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to evaluate the stability of the compound over an extended period.

Experimental Protocol: Long-Term Stability

-

Sample Preparation: Prepare multiple aliquots of the solid compound in appropriate containers that mimic the proposed storage and distribution packaging.

-

Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., 2-8°C, protected from light).

-

Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove an aliquot for analysis.

-

Analysis: Analyze the sample for purity and the presence of any degradation products using a validated, stability-indicating HPLC method.

-

Data Evaluation: Evaluate the data for any trends in degradation or changes in physical appearance.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[20] This information is crucial for developing and validating a stability-indicating analytical method.[21][22] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[19]

Experimental Protocols: Forced Degradation Studies

A stability-indicating HPLC method is a prerequisite for accurately quantifying the parent compound and its degradation products.[23][24]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC.[25]

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC.[25] Given that oximes can be susceptible to hydrolysis, this is a critical test.[26][27]

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature for a defined period.

-

Analyze samples at various time points by HPLC.[25]

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

-

At various time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[28]

-

Analyze the samples by HPLC, comparing them to a control sample protected from light.

-

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (RT) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | [Value] | [Retention Times] |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | [Value] | [Retention Times] |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | [Value] | [Retention Times] |

| Thermal (Solid) | Dry Heat | 48 hours | 80°C | [Value] | [Retention Times] |

| Photostability (Solid) | ICH Q1B | - | - | [Value] | [Retention Times] |

| Photostability (Solution) | ICH Q1B | - | - | [Value] | [Retention Times] |

Note: The values in the table are placeholders and should be replaced with experimental data. RT = Retention Time.

Part 3: Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility determination.

Forced Degradation Study Logic

Caption: Logical flow for a forced degradation study.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the comprehensive characterization of the solubility and stability of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for its intended use as an analytical reference standard. The proposed experimental workflows, rooted in established regulatory guidelines, provide a clear pathway for determining critical physicochemical parameters. The insights gained from these studies are fundamental for ensuring the long-term performance and integrity of this isotopically labeled compound, thereby supporting the accuracy and reproducibility of bioanalytical methods in which it is employed.

References

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.

- ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- FILAB. (n.d.).

- Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

- Pharmaceutical Outsourcing. (2025).

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- ICH. (2010). Q1A(R2) Guideline.

- Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- OECD. (n.d.). Test No.

- IVT Network. (2020).

- OECD. (n.d.). Test No.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Patel, Y. P., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- e-ISBN: 978-3-030-10743-0. (2019). Determining the water solubility of difficult-to-test substances A tutorial review.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.

- Simson Pharma Limited. (n.d.). Isotope Labelled Compound.

- Pharmacy 180. (n.d.).

- FDA. (2023). Q2(R2)

- National Center for Biotechnology Information. (n.d.).

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Waters. (n.d.).

- Thermodynamics Research Center. (2020).

- LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- Neumann, T. (n.d.).

- Regulations.gov. (n.d.).

- Creative Proteomics. (n.d.).

- Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.

- CASSS. (n.d.). Table 10: Reference Standards: Common Practices and Challenges.

- SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.

- National Center for Biotechnology Information. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.

- Arcinova. (n.d.). Isotope Labelling.

- BMG LABTECH. (2023).

- Chemicals Knowledge Hub. (2023).

- National Center for Biotechnology Information. (n.d.).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (2025). Use of Isotopically Labeled Compounds in Drug Discovery.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.

- ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity.

- IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.

- BioPharma Consulting Group. (2025).

Sources

- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 2. researchgate.net [researchgate.net]

- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 6. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 7. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. asianpubs.org [asianpubs.org]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. database.ich.org [database.ich.org]

- 18. ikev.org [ikev.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. onyxipca.com [onyxipca.com]

- 22. biopharminternational.com [biopharminternational.com]

- 23. web.vscht.cz [web.vscht.cz]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ICH Official web site : ICH [ich.org]

Identifying characteristic mass fragments of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime

Introduction: The Analytical Imperative for Isotopically Labeled Standards

In the realms of pharmaceutical development, metabolism studies, and quantitative bioanalysis, stable isotopically labeled (SIL) internal standards are indispensable tools. They provide the highest level of accuracy for mass spectrometry-based quantification by mimicking the analyte of interest while being mass-distinct. 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is a deuterated derivative of a vanillin intermediate, a compound structure frequently encountered in natural products, flavoring agents, and pharmaceutical precursors.[1][2][3]

The unequivocal identification of such SIL compounds is paramount to ensure the integrity of experimental data. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for this purpose. The fragmentation pattern, or "mass spectrum," serves as a chemical fingerprint, providing direct evidence of the molecular structure, the location, and the integrity of the isotopic label.

This guide provides a detailed examination of the characteristic mass fragments of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime, grounded in the fundamental principles of mass spectrometry. We will dissect the fragmentation pathways, explain the causal logic behind the observed mass-to-charge ratios (m/z), and provide a validated experimental protocol for its analysis.

Pillar 1: Predictive Fragmentation Analysis

The fragmentation of a molecule under Electron Ionization (EI) is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments and neutral losses.[4] The high energy imparted by the 70 eV electron beam in a typical EI source creates a molecular radical cation ([M]•+) that is vibrationally excited and prone to dissociation.[5][6]

To understand the fragmentation of our deuterated molecule, we must consider the contributions of its three core components: the benzaldehyde framework, the O-methyl oxime functionality, and the deuterated methoxy group.

The Benzaldehyde Core

The fragmentation of benzaldehyde itself is well-documented. Key cleavages include the loss of a hydrogen radical from the aldehyde group to form a stable benzoyl cation ([M-1]⁺) and the loss of the entire formyl group (•CHO) to yield a phenyl cation ([M-29]⁺).[7][8] In our substituted molecule, these foundational pathways are modified by the attached functional groups.

The O-Methyl Oxime Group

The O-methyl oxime group introduces unique fragmentation routes. O-methyl oxime ethers are known to fragment in a manner reminiscent of the original carbonyl compound but also exhibit sequences characteristic of the ether group itself.[9] A prominent fragmentation is the cleavage of the weak N-O bond.[10]

The Diagnostic Power of the d3-Methoxy Group

The presence of a trideuteriomethoxy (–OCD₃) group is the most critical feature for identification. Any fragment that retains this group will have a mass 3 Daltons (Da) higher than its non-deuterated analog. Conversely, the neutral loss of a deuteromethyl radical (•CD₃) results in a mass loss of 18 Da, which is distinctly different from the 15 Da loss of a standard methyl radical (•CH₃). This mass shift is a powerful diagnostic tool for confirming the label's presence and location.[11][12]

Pillar 2: Elucidating the Characteristic Mass Fragments

Based on these principles, we can predict the primary fragmentation pathways for 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime (Molecular Weight: ~184.09 Da). The molecular ion ([M]•+) is expected at m/z 184 .

The following table summarizes the key fragments expected in the mass spectrum.

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Diagnostic Significance |

| 184 | [M]•+ | [C₉H₈D₃NO₃]•+ | - | Molecular Ion. Confirms the molecular weight of the deuterated compound. |

| 166 | [M - •CD₃]⁺ | [C₈H₈NO₃]⁺ | •CD₃ (18 Da) | Key Fragment. Unambiguously confirms the presence of the d3-methoxy group via the characteristic 18 Da loss. |

| 153 | [M - •OCH₃]⁺ | [C₈H₅D₃O₂]⁺ | •OCH₃ (31 Da) | Indicates cleavage at the oxime's methoxy group. |

| 138 | [M - NOCH₃]•+ | [C₈H₅D₃O₂]•+ | •NOCH₃ (46 Da) | Represents cleavage and rearrangement of the entire O-methyl oxime sidechain, leaving the deuterated benzaldehyde radical cation. |

| 110 | [m/z 138 - CO]•+ | [C₇H₅D₃O]•+ | CO (28 Da) | Subsequent loss of carbon monoxide from the m/z 138 fragment, a common pathway for phenolic aldehydes. |

Pillar 3: A Self-Validating Experimental Protocol

To reliably generate the characteristic fragmentation pattern, a robust and well-defined analytical method is required. The following GC-MS protocol is designed for the definitive identification of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime.

Workflow Overview

Step-by-Step Methodology

1. Sample Preparation:

-

Rationale: Simple dilution in a volatile, polar solvent ensures complete solubilization and compatibility with the GC inlet.

-

Protocol:

-

Accurately weigh approximately 1 mg of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime reference standard.

-

Dissolve in 1.0 mL of high-purity methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution with methanol to a final working concentration of ~10 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial.

-

2. GC-MS Instrumentation and Parameters:

-

Rationale: A non-polar (5% phenyl)-methylpolysiloxane column (e.g., DB-5ms) provides excellent resolution for semi-volatile aromatic compounds. A temperature gradient ensures good peak shape and efficient elution. Splitless injection is used to maximize sensitivity for the reference standard.

| Parameter | Recommended Setting | Justification |

| Gas Chromatograph | Agilent 8890 or equivalent | Robust and reliable platform. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film | Industry standard for general purpose analysis. |

| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier, provides good chromatographic efficiency. |

| Inlet | Splitless, 250 °C | Maximizes analyte transfer to the column for high sensitivity. |

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min | Ensures separation from solvent and other potential impurities with a reasonable run time. |

| Mass Spectrometer | Agilent 5977 or equivalent single quadrupole | Standard workhorse for EI-MS analysis. |

| Ion Source | Electron Ionization (EI), 70 eV | Standard energy creates reproducible, library-searchable fragmentation patterns.[5] |

| Source Temperature | 230 °C | Optimizes ionization and minimizes analyte degradation. |

| Scan Range | m/z 40-300 | Covers the molecular ion and all expected key fragments. |

3. Data Analysis and Validation:

-

Procedure:

-

Acquire the data using the parameters above.

-

Identify the chromatographic peak corresponding to the target analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Compare the experimental spectrum to the predicted fragments in the table above.

-

-

Self-Validation Checklist:

-

Is a molecular ion present at m/z 184?

-

Is the highly diagnostic fragment at m/z 166 (loss of •CD₃) present and of significant intensity?

-

Are other predicted fragments, such as m/z 153 and 138, observed?

-

The presence of these key ions, especially the M+• at m/z 184 and the [M-18]⁺ fragment at m/z 166, provides definitive structural confirmation of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime.

-

Conclusion

The mass spectrometric identification of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is a precise and definitive process. By understanding the fundamental principles of fragmentation for its constituent parts—the benzaldehyde core, the O-methyl oxime group, and the deuterated methoxy label—a clear and predictable fragmentation pattern emerges. The molecular ion at m/z 184 and, most critically, the fragment ion at m/z 166 , resulting from the loss of a deuteromethyl radical, serve as unequivocal identifiers. The experimental protocol provided herein offers a robust, self-validating method for any researcher to confirm the identity and integrity of this important stable isotopically labeled compound, ensuring the reliability of subsequent quantitative studies.

References

-

Djerassi, C., & Fenselau, C. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of some. a$-Unsaturated Ketones and Methyl Substituted Cyclohexanones. Canadian Journal of Chemistry, 50(16), 2776-2785. [Link]

-

Grützmacher, H. F., & Puschmann, M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(5), 781-789. [Link]

-

Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 739-748. [Link]

-

Ferreira da Silva, F., et al. (2018). Formation of resonances and anionic fragments upon electron attachment to benzaldehyde. Physical Chemistry Chemical Physics, 20(2), 1030-1039. [Link]

-

Sparkman, O. D. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]

-

Brown, W. P. (2025). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

-

Asaruddin, M. R., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. [Link]

-

Asaruddin, M. R., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Physical Science, 23(2), 43-52. [Link]

-

Cheméo. (n.d.). Benzaldehyde, 4-hydroxy-3-methoxy, O-methyloxime - Chemical & Physical Properties. [Link]

-

Laulhé, S., et al. (2012). Figure 2 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Semantic Scholar. [Link]

-

Harris, R. L. N., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Watson, D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Kádár, M., et al. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A. [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of... [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. resolvemass.ca [resolvemass.ca]

Precision Tracing: Stable Isotope Labeled Phenolic Aldehydes in Metabolic and Analytical Research

Topic: Literature Review of Stable Isotope Labeled Phenolic Aldehydes in Research Content Type: Technical Guide / Whitepaper

Executive Summary

Phenolic aldehydes—specifically vanillin, syringaldehyde, coniferaldehyde, and sinapaldehyde—serve as critical nodes in plant phenylpropanoid biosynthesis and as bioactive metabolites in human pharmacology. However, their quantification and metabolic mapping are plagued by ionization suppression in Mass Spectrometry (MS) and rapid turnover rates in biological systems. This guide synthesizes the application of stable isotope-labeled (

Part 1: Strategic Synthesis & Label Placement

The utility of a labeled phenolic aldehyde depends entirely on the stability of the isotopic label under experimental conditions.

The Stability Hierarchy

Not all labels are created equal. In phenolic aldehydes, the acidic nature of the phenolic proton and the electrophilicity of the aldehyde carbonyl create zones of high exchangeability.

| Label Type | Position | Stability Risk | Recommended Application |

| Ring-Deuterated ( | Aromatic Ring ( | Moderate. Acid-catalyzed H/D exchange can occur during derivatization. | Internal Standards (IS) for LC-MS (Short workflows). |

| Aldehyde-Deuterated ( | Formyl Group | Low. The C-H bond is labile only under oxidative conditions or specific enzymatic attack. | Kinetic Isotope Effect (KIE) studies; Mechanistic elucidation.[1][2][3] |

| Carbon-13 ( | Ring or Carbonyl | High. Carbon backbone is non-exchangeable. | Gold Standard for Metabolic Flux Analysis (MFA) and long-term biological tracking. |

| Oxygen-18 ( | Phenolic -OH | Very Low. Rapid exchange with solvent water. | Not recommended for biological tracing. |

Synthetic Routes

To generate high-fidelity internal standards, chemo-enzymatic or total synthesis routes are preferred over random H/D exchange to prevent "label scrambling."

-

Route A: Vilsmeier-Haack Formylation (High Specificity)

-

Route B: Wittig-Horner-Emmons (Side-chain Labeling)

-

Application: Synthesis of phenylpropanoid aldehydes (e.g., coniferaldehyde).[9]

-

Protocol: Reaction of vanillin with

C]triethyl phosphonoacetate yields labeled ferulate, which is reduced to the aldehyde. This is crucial for distinguishing the side chain from the aromatic ring during lignin fragmentation studies.

-

Part 2: Analytical Precision – The SIDA Protocol

Problem: In LC-ESI-MS/MS, phenolic aldehydes suffer from severe "matrix effects"—co-eluting compounds in plasma or plant extracts suppress ionization, making external calibration curves unreliable. Solution: Stable Isotope Dilution Assay (SIDA).[10][11] The labeled analogue acts as an ideal internal standard, experiencing the exact same extraction recovery and ionization suppression as the analyte.

Workflow Diagram (SIDA)

The following diagram illustrates the self-validating nature of the SIDA workflow.

Figure 1: SIDA Workflow. The ratio of Analyte to Internal Standard remains constant despite extraction losses or ionization suppression, ensuring accuracy.

Validated Protocol: Quantification of Vanillin in Plasma

-

Spiking: Add 50 µL of

C -

Equilibration: Vortex and incubate for 10 min. This allows the IS to bind to plasma proteins (albumin) identically to the endogenous vanillin.

-

Protein Precipitation: Add 600 µL cold Acetonitrile (ACN) with 1% Formic Acid. Centrifuge at 14,000 x g.

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Water/ACN (0.1% Formic Acid).

-

Transition (MRM):

-

Analyte (Vanillin):

(Loss of -

IS (

C

-

-

-

Calculation: Use the response ratio (

) interpolated against a calibration curve prepared in solvent.

Part 3: Metabolic Flux & Mechanistic Elucidation

Beyond quantification, labeled aldehydes are indispensable for mapping the "Lignin Grid" in plants and determining reaction mechanisms via Kinetic Isotope Effects (KIE).

The Lignin Metabolic Grid

Lignin biosynthesis is not linear; it is a grid.[12] Phenolic aldehydes (Coniferaldehyde, Sinapaldehyde) are pivotal branch points. By feeding

Figure 2: The Phenylpropanoid "Grid." Red nodes indicate aldehyde intermediates where flux diverts between G-Lignin and S-Lignin pathways.

Kinetic Isotope Effects (KIE)

Deuterium labeling at the formyl position (

-

Primary KIE (

): Indicates the C-H bond is broken during the RDS (e.g., oxidation by aldehyde dehydrogenase). -

Secondary KIE (

): Indicates the bond is not involved in the RDS, suggesting a mechanism where hydration or nucleophilic attack precedes oxidation.

References

-

Ludley, F. H., & Ralph, J. (1996). Synthesis of

C-labeled Coniferaldehyde and Its Incorporation into Synthetic Lignins. U.S. Dairy Forage Research Center.[8] -

Ciccimaro, E., & Blair, I. A. (2010).[13] Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis.

-

Wang, Z., Chen, K., & Li, J. (2010).[4] Formation of Vanillin and Syringaldehyde in an Oxygen Delignification Process. BioResources.

-

Chiang, V. L., et al. (2019).[12] Flux modeling for monolignol biosynthesis. Current Opinion in Biotechnology. [12]

-

Gomez-Mingot, M., et al. (2012). Functional Analysis of Metabolic Channeling and Regulation in Lignin Biosynthesis. PLOS Computational Biology.

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. Functional Analysis of Metabolic Channeling and Regulation in Lignin Biosynthesis: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Analysis of Metabolic Channeling and Regulation in Lignin Biosynthesis: A Computational Approach | PLOS Computational Biology [journals.plos.org]

- 8. ars.usda.gov [ars.usda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of a stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry detection for the quantitative analysis of di- and trihydroxybenzenes in foods and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tblab.nefu.edu.cn [tblab.nefu.edu.cn]

- 13. semanticscholar.org [semanticscholar.org]

Stable Isotope Standards in Metabolomics: Technical Profile of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime

Executive Summary & Chemical Identity[1]

Status: In-Situ Analytical Derivative Primary Application: Isotope Dilution Mass Spectrometry (IDMS) for Vanillin Quantification[1]

4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is not a bulk commercial chemical with a standalone Chemical Abstracts Service (CAS) registry number. Instead, it is the reaction product formed during the derivatization of the stable isotope standard Vanillin-d3 (4-Hydroxy-3-methoxybenzaldehyde-d3) with Methoxyamine Hydrochloride .

In high-precision metabolomics and toxicology, this derivative is generated immediately prior to GC-MS analysis to stabilize the thermally labile aldehyde group and prevent keto-enol tautomerization, ensuring accurate quantification of vanillin in complex biological matrices.[1]

Chemical Genealogy & CAS Data

To procure or synthesize this compound, researchers must source the parent stable isotope and the derivatization reagent separately.[1]

| Component | Chemical Name | CAS Number | Role |

| Parent Isotope | 4-Hydroxy-3-methoxybenzaldehyde-d3 | 74495-74-2 | Target Analyte (Internal Standard) |

| Reagent | Methoxyamine Hydrochloride | 593-56-6 | Derivatization Agent (Oximation) |

| Product | 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime | None Assigned | Analytical Derivative |

Structural Characterization[2][3]

-

Parent Formula (Vanillin-d3):

[2][1][3][4] -

Derivative Formula:

[1] -

Molecular Weight Calculation:

-

Isotopic Labeling: The deuterium label (

) is located on the methoxy group at the 3-position of the benzene ring (

Safety Profile & Hazard Assessment

As an in-situ derivative, specific toxicological data for the O-methyloxime is unavailable. The safety profile is a composite of the parent compound's irritant properties and the reagent's toxicity.[1] Treat the reaction mixture with extreme caution.

Component Hazard Data

| Component | GHS Classification | Key Hazard Statements |

| Vanillin-d3 (Parent) | Warning | H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Methoxyamine HCl (Reagent) | Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H351: Suspected of causing cancer.[1] |

| Pyridine (Solvent) | Danger | H225: Highly flammable liquid/vapor.H302/H312/H332: Harmful if swallowed/contact/inhaled.H361: Suspected of damaging fertility.[1] |

Handling Protocols

-

Engineering Controls: All derivatization steps involving Methoxyamine HCl and Pyridine must be performed in a certified Class II Chemical Fume Hood .

-

PPE: Nitrile gloves (double-gloving recommended for Pyridine), safety goggles, and a lab coat.[1]

-

Waste Disposal: The reaction mixture contains halogenated salts and organic solvents.[1] Dispose of as Halogenated Organic Waste .[1]

Technical Protocol: Synthesis & Application

Objective: Generation of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime for GC-MS calibration.

The "MeOX" Derivatization Workflow

This protocol utilizes a nucleophilic attack by the alkoxyamine on the carbonyl carbon of the aldehyde.[1] This reaction is the first step in the standard "MeOX-TMS" (Methoximation-Silylation) workflow used in metabolomics.

Reagents Required:

-

Internal Standard: Vanillin-d3 (CAS 74495-74-2), 1 mg/mL in Methanol.

-

Reagent A: Methoxyamine Hydrochloride (20 mg/mL dissolved in anhydrous Pyridine).[1]

-

Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).[1]

Step-by-Step Methodology:

-

Aliquot: Transfer 10 µL of the Vanillin-d3 stock solution into a 1.5 mL GC autoinjector vial.

-

Evaporation: Evaporate the methanol to complete dryness using a gentle stream of Nitrogen (

) gas.[1] Critical: Residual methanol can interfere with subsequent silylation steps if performed. -

Oximation (The Core Reaction):

-

Add 50 µL of Reagent A (Methoxyamine HCl in Pyridine) to the dried residue.[1]

-

Cap tightly and vortex for 10 seconds.

-

Incubate at 60°C for 60 minutes (or 30°C for 90 minutes for heat-sensitive co-analytes).

-

Mechanism:[1][6][7] The amine group attacks the aldehyde, eliminating water and forming the stable O-methyloxime isomer (

and

-

-

Optional Silylation (TMS):

-

If analyzing active hydrogens (phenolic -OH), add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

-

Incubate at 37°C for 30 minutes.

-

Note: The user requested the O-methyloxime; however, without silylation, the phenolic -OH remains polar, potentially causing peak tailing.

-

Analytical Logic (Self-Validating System)

To ensure the derivative was formed correctly, the analyst should monitor for the Molecular Ion Shift .[1]

-

Target Ion (GC-MS EI Source): Look for the molecular ion (

) at m/z ~184 .[1] -

Validation Check: If the peak remains at m/z 155 (Parent), the derivatization failed (likely due to wet pyridine or insufficient heat).

-

Isomerism: Expect two peaks (syn/anti isomers) for the oxime derivative.[1] Sum the areas of both peaks for quantification.

Visualization of Pathways[2]

Derivatization Reaction Pathway